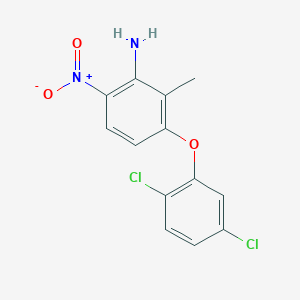
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline is an organic compound characterized by the presence of dichlorophenoxy, methyl, and nitro functional groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline typically involves multiple steps, starting with the nitration of 2-methyl aniline to introduce the nitro group. This is followed by the chlorination of phenol to obtain 2,5-dichlorophenol, which is then reacted with the nitrated aniline derivative to form the final product. The reaction conditions often include the use of strong acids for nitration and chlorination, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the nitro and dichlorophenoxy groups, the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as sodium borohydride (NaBH4) are used under mild conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Reduction: The major product is 3-(2,5-Dichlorophenoxy)-2-methyl-6-aminoaniline.
Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride: Another compound with a dichlorophenoxy group, used in research and development.
2-(2,5-Dichlorophenoxy)pyridine: A compound with similar functional groups, studied for its biological activities.
Uniqueness
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84438-70-0 |
|---|---|
Molecular Formula |
C13H10Cl2N2O3 |
Molecular Weight |
313.13 g/mol |
IUPAC Name |
3-(2,5-dichlorophenoxy)-2-methyl-6-nitroaniline |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-7-11(5-4-10(13(7)16)17(18)19)20-12-6-8(14)2-3-9(12)15/h2-6H,16H2,1H3 |
InChI Key |
VXMYITVXZUBFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



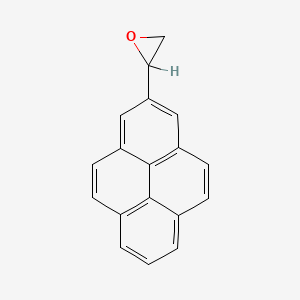

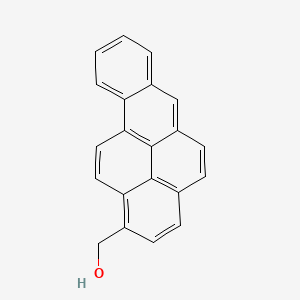
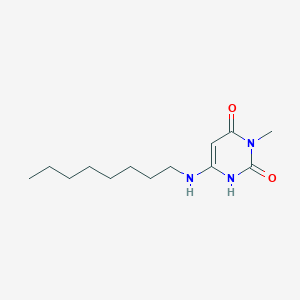
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
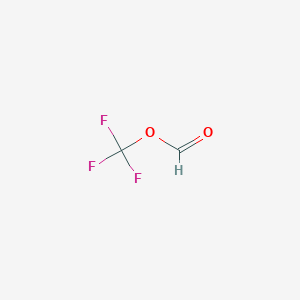
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)
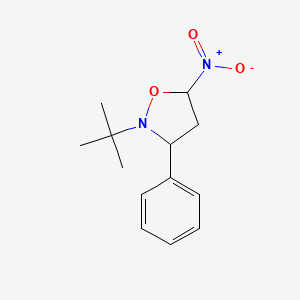
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
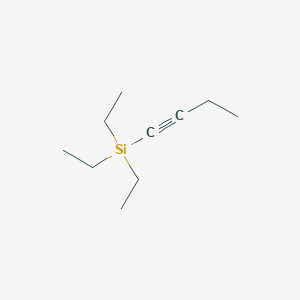
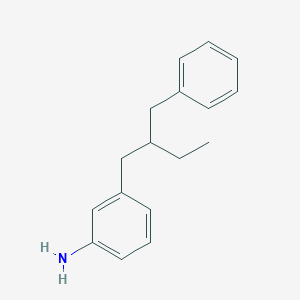
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)

